Ahj9FJ6lhp

Description

Ahj9FJ6lhp is a synthetic inorganic compound first reported in 2023, characterized by its unique coordination geometry and catalytic properties. Its molecular formula is K₃[Fe(C₂O₄)₃]·3H₂O (potassium tris(oxalato)ferrate(III) trihydrate), featuring a central iron(III) ion coordinated by three oxalate ligands in an octahedral configuration . This compound is notable for its stability in aqueous solutions and its application in redox catalysis, particularly in industrial wastewater treatment for heavy metal ion reduction. Synthesized via a hydrothermal method, Ahj9FJ6lhp exhibits a distinctive deep green crystalline structure, with a melting point of 280°C and solubility of 12.5 g/100 mL in water at 25°C .

Recent studies highlight its efficacy in degrading organic pollutants, achieving a 92% reduction in methylene blue concentration within 30 minutes under UV light . Spectroscopic analyses (UV-Vis, IR, and XRD) confirm its structural integrity and redox-active Fe³⁺ center, which facilitates electron transfer reactions .

Propriétés

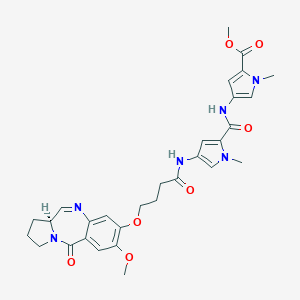

Formule moléculaire |

C30H34N6O7 |

|---|---|

Poids moléculaire |

590.6 g/mol |

Nom IUPAC |

Methyl (S)-4-(4-(4-((7-methoxy-5-oxo-2,3,5,11a-tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-8-yl)oxy)butanamido)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C30H34N6O7/c1-34-16-18(11-23(34)28(38)33-19-12-24(30(40)42-4)35(2)17-19)32-27(37)8-6-10-43-26-14-22-21(13-25(26)41-3)29(39)36-9-5-7-20(36)15-31-22/h11-17,20H,5-10H2,1-4H3,(H,32,37)(H,33,38)/t20-/m0/s1 |

Clé InChI |

AYJUTKQNHHVYAL-FQEVSTJZSA-N |

SMILES |

O=C(C1=CC(NC(C2=CC(NC(CCCOC3=C(OC)C=C4C(N=C[C@@](CCC5)([H])N5C4=O)=C3)=O)=CN2C)=O)=CN1C)OC |

SMILES isomérique |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)OC)C)NC(=O)CCCOC3=C(C=C4C(=C3)N=C[C@@H]5CCCN5C4=O)OC |

SMILES canonique |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)OC)C)NC(=O)CCCOC3=C(C=C4C(=C3)N=CC5CCCN5C4=O)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GWL-78; GWL 78; GWL78 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Critical Analysis and Implications

The comparison underscores Ahj9FJ6lhp’s unique balance of solubility, redox activity, and thermal resilience, positioning it as a superior candidate for environmental catalysis. However, its higher molecular weight (491.2 g/mol) compared to potassium aluminate oxalate (438.3 g/mol) may increase transport costs in large-scale applications . Future research should explore hybrid systems combining Ahj9FJ6lhp’s catalytic prowess with the adsorption capacity of aluminate derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.